molecular formula C30H25NO6S3 B416945 DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B416945
M. Wt: 591.7g/mol
InChI Key: ZGHIEOADCCMRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-(6-methoxy-2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a naphthoyl group, and dithiole carboxylate moieties, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the naphthoyl group and the dithiole carboxylate moieties. Common reagents and conditions include:

    Starting materials: 2-naphthoic acid, methoxy-substituted aniline, and dithiole derivatives.

    Catalysts: Lewis acids such as aluminum chloride or boron trifluoride.

    Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile.

    Reaction conditions: Elevated temperatures (50-150°C) and inert atmosphere (nitrogen or argon).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(6-methoxy-2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution on the quinoline or naphthoyl rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe for studying biological processes or as a precursor for bioactive compounds.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in materials science for developing new materials with unique properties.

Mechanism of Action

The mechanism by which DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-(6-methoxy-2,2-dimethyl-1-(2-naphthoyl)-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with an oxo group instead of a thioxo group.

    Dimethyl 2-(6-methoxy-2,2-dimethyl-1-(2-naphthoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate: Similar structure but with different substituents on the quinoline or naphthoyl rings.

Uniqueness

The uniqueness of DIMETHYL 2-[6-METHOXY-2,2-DIMETHYL-1-(2-NAPHTHYLCARBONYL)-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C30H25NO6S3

Molecular Weight

591.7g/mol

IUPAC Name

dimethyl 2-[6-methoxy-2,2-dimethyl-1-(naphthalene-2-carbonyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C30H25NO6S3/c1-30(2)25(38)22(29-39-23(27(33)36-4)24(40-29)28(34)37-5)20-15-19(35-3)12-13-21(20)31(30)26(32)18-11-10-16-8-6-7-9-17(16)14-18/h6-15H,1-5H3

InChI Key

ZGHIEOADCCMRBH-UHFFFAOYSA-N

SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC5=CC=CC=C5C=C4)C=CC(=C3)OC)C

Canonical SMILES

CC1(C(=S)C(=C2SC(=C(S2)C(=O)OC)C(=O)OC)C3=C(N1C(=O)C4=CC5=CC=CC=C5C=C4)C=CC(=C3)OC)C

Origin of Product

United States

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